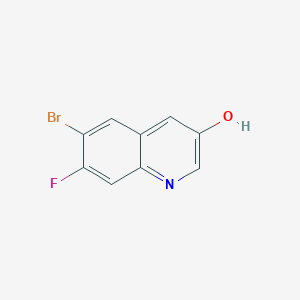
3-Methoxy-2-nitrobenzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-nitrobenzeneethanol is an organic compound with the molecular formula C8H9NO4 It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and an ethanol group (-CH2CH2OH) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-nitrobenzeneethanol typically involves the nitration of 3-methoxybenzene followed by the reduction of the nitro group and subsequent ethanol addition. One common method includes:
Nitration: 3-Methoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or meta position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Ethanol Addition: The amino group is converted to an ethanol group through a series of reactions involving diazotization and subsequent substitution with ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-2-nitrobenzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-Methoxy-2-nitrobenzoic acid.
Reduction: 3-Methoxy-2-aminobenzeneethanol.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Methoxy-2-nitrobenzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-nitrobenzeneethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s solubility and reactivity, while the ethanol group can facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
3-Methoxy-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
3-Methoxy-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.
2-Methoxy-3-nitrobenzene: Similar structure but without the ethanol group.
Uniqueness: 3-Methoxy-2-nitrobenzeneethanol is unique due to the presence of the ethanol group, which imparts different chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
77759-09-2 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-(3-methoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H11NO4/c1-14-8-4-2-3-7(5-6-11)9(8)10(12)13/h2-4,11H,5-6H2,1H3 |
Clé InChI |
PECHLROPLSUPDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1[N+](=O)[O-])CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)


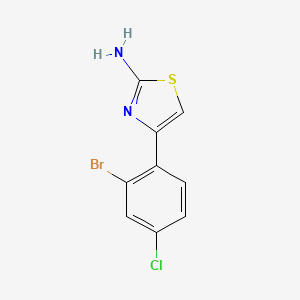
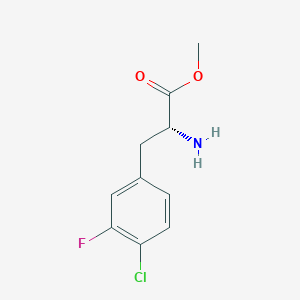
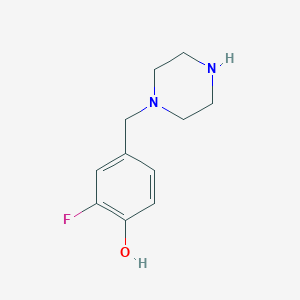
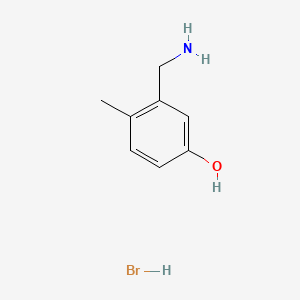
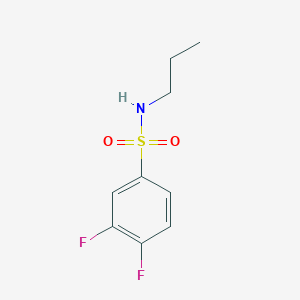

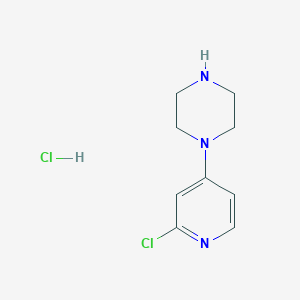
![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)

